molecular formula C19H18N2OS B6422047 N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 496023-50-8

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B6422047
CAS No.: 496023-50-8
M. Wt: 322.4 g/mol
InChI Key: HAIPKUAHTSCCKG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. It features a quinoline ring and a sulfanyl group, which are known to impart unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfanyl Group: The quinoline derivative can be reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-quinoline derivative with an acylating agent, such as acetic anhydride, to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.

    Substitution: The methyl groups on the phenyl and quinoline rings can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfanyl and quinoline groups could play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide: can be compared with other acetamides and quinoline derivatives.

    N-(4-methylphenyl)acetamide: Lacks the quinoline and sulfanyl groups.

    2-[(4-methylquinolin-2-yl)sulfanyl]acetamide: Lacks the 4-methylphenyl group.

Uniqueness

The presence of both the quinoline and sulfanyl groups in this compound makes it unique, potentially offering a combination of properties not found in simpler analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-7-9-15(10-8-13)20-18(22)12-23-19-11-14(2)16-5-3-4-6-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPKUAHTSCCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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